molecular formula C9H11NO4S B1459474 (2,3-Dihydro-1,4-benzodioxin-5-yl)methanesulfonamide CAS No. 1247227-63-9

(2,3-Dihydro-1,4-benzodioxin-5-yl)methanesulfonamide

Cat. No.: B1459474
CAS No.: 1247227-63-9
M. Wt: 229.26 g/mol
InChI Key: HIFNDRMNDYNQHC-UHFFFAOYSA-N
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Description

(2,3-Dihydro-1,4-benzodioxin-5-yl)methanesulfonamide is a useful research compound. Its molecular formula is C9H11NO4S and its molecular weight is 229.26 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(2,3-Dihydro-1,4-benzodioxin-5-yl)methanesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes, such as cholinesterases and lipoxygenases . These interactions are crucial for understanding the compound’s potential therapeutic applications and its effects on biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of enzymes involved in metabolic processes, thereby altering the metabolic flux and levels of metabolites within cells . These cellular effects are essential for determining the compound’s potential as a therapeutic agent.

Biological Activity

(2,3-Dihydro-1,4-benzodioxin-5-yl)methanesulfonamide is a compound with significant potential in biochemical research and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₁N₁O₄S
  • Molecular Weight : 229.26 g/mol

The primary mechanism of action for this compound involves the inhibition of cholinesterase enzymes. This inhibition leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling pathways critical for neurotransmission .

Biochemical Pathways

The compound's interaction with cholinesterase enzymes affects:

  • Cholinergic Pathway : Increases acetylcholine levels due to enzyme inhibition.
  • Cellular Metabolism : Alters metabolic flux and levels of metabolites by influencing enzyme activities involved in metabolic processes .

Cellular Effects

Research indicates that this compound can modulate various cellular processes:

  • Cell Signaling : Influences key signaling pathways affecting cell proliferation and apoptosis.
  • Gene Expression : Affects the expression of genes involved in critical cellular functions through interactions with transcription factors .

In Vitro Studies

  • Cholinesterase Inhibition :
    • A study demonstrated that this compound effectively inhibited both acetylcholinesterase and butyrylcholinesterase enzymes, showcasing its potential as a therapeutic agent for conditions like Alzheimer's disease .
  • Cellular Impact :
    • In cellular assays, the compound was shown to increase neuronal survival in models of neurodegeneration by enhancing cholinergic signaling pathways .

In Vivo Studies

  • Animal Models :
    • Experimental studies using rodent models indicated that administration of this compound led to improved cognitive function in tasks requiring memory and learning, attributed to its cholinesterase inhibitory effects .
  • Toxicity Assessments :
    • Toxicological evaluations revealed that while the compound exhibits beneficial effects at therapeutic doses, higher concentrations resulted in cellular damage and apoptosis, necessitating careful dosage management in potential therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Cholinesterase InhibitionIncreased acetylcholine levels
NeuroprotectionEnhanced neuronal survival
Cognitive FunctionImproved performance in memory tasks
ToxicityCellular damage at high concentrations

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-ylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c10-15(11,12)6-7-2-1-3-8-9(7)14-5-4-13-8/h1-3H,4-6H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFNDRMNDYNQHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2,3-Dihydro-1,4-benzodioxin-5-yl)methanesulfonamide
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(2,3-Dihydro-1,4-benzodioxin-5-yl)methanesulfonamide
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(2,3-Dihydro-1,4-benzodioxin-5-yl)methanesulfonamide
Reactant of Route 6
(2,3-Dihydro-1,4-benzodioxin-5-yl)methanesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.